4-ethoxy-3-methyl-N-phenylbenzamide
Description
Properties
IUPAC Name |
4-ethoxy-3-methyl-N-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-3-19-15-10-9-13(11-12(15)2)16(18)17-14-7-5-4-6-8-14/h4-11H,3H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQLIIMFVGJGROX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethoxy-3-methyl-N-phenylbenzamide typically involves the reaction of 4-ethoxy-3-methylbenzoic acid with aniline in the presence of a coupling agent such as carbodiimide. The reaction is carried out under mild conditions, often at room temperature, to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to maintain consistency and quality. The final product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 4-Ethoxy-3-methyl-N-phenylbenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: It can undergo electrophilic substitution reactions, particularly on the benzene ring, using reagents like halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
4-Ethoxy-3-methyl-N-phenylbenzamide is utilized in various fields of scientific research:
Chemistry: It serves as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is used in the study of enzyme interactions and as a model compound in biochemical assays.
Mechanism of Action
The mechanism of action of 4-ethoxy-3-methyl-N-phenylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Effects
- Methoxy vs. This difference may influence binding affinity to biological targets, such as enzymes or receptors .
- Nitro vs. Methyl (Position 3): The nitro group in 4-ethoxy-N-(2-ethylphenyl)-3-nitrobenzamide () is strongly electron-withdrawing, which may stabilize the molecule or alter its reactivity in synthetic pathways.
N-Substituents:
- The N-phenyl group in the target compound provides a planar aromatic structure, while N-phenethyl derivatives (e.g., ) introduce flexibility, possibly affecting binding to globular protein targets .
Physicochemical Properties
- Solubility: The ethoxy group in this compound improves solubility in non-polar solvents compared to purely hydrocarbon-substituted benzamides. However, it is less polar than methoxy-containing analogs (e.g., ) .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-ethoxy-3-methyl-N-phenylbenzamide, and what reaction conditions are critical for high yields?
- Methodological Answer : The compound can be synthesized via coupling reactions between substituted benzoyl chlorides and aromatic amines. For example, using 3-methyl-4-ethoxybenzoyl chloride and aniline in the presence of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) at low temperatures (-50°C) minimizes side reactions and improves amide bond formation efficiency . Solvent choice (e.g., dichloromethane) and base additives (e.g., sodium carbonate) are critical for controlling reaction kinetics.
Q. Which analytical techniques are recommended for characterizing this compound, and what spectral data should be prioritized?
- Methodological Answer :
- NMR Spectroscopy : and NMR are essential for confirming substituent positions (e.g., ethoxy at C4, methyl at C3) and verifying amide bond formation. Key signals include aromatic protons (δ 6.8–7.5 ppm) and methoxy/ethoxy groups (δ 1.3–3.9 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] at m/z 284.152) and detects fragmentation patterns .
- UV-Vis Spectroscopy : Useful for studying electronic transitions in photochemical applications (λmax ~260–280 nm) .
Advanced Research Questions
Q. How can computational modeling and X-ray crystallography resolve ambiguities in the structural conformation of this compound?
- Methodological Answer :
- X-ray Crystallography : Use programs like SHELXL (for small-molecule refinement) to determine crystal packing and hydrogen-bonding networks. Ensure high-resolution data (<1.0 Å) to resolve methyl/ethoxy steric effects .
- DFT Calculations : Optimize geometry using Gaussian or ORCA software to predict electronic properties (e.g., dipole moments, HOMO-LUMO gaps) and compare with experimental data .
Q. How should researchers address contradictions in reported biological activities (e.g., enzyme inhibition vs. receptor antagonism) for this compound?
- Methodological Answer :
- Orthogonal Assays : Validate activity using multiple assays (e.g., fluorescence polarization for receptor binding, enzymatic colorimetric assays).
- Control Experiments : Include known inhibitors (e.g., staurosporine for kinases) to benchmark results.
- Statistical Analysis : Apply multivariate regression to identify confounding variables (e.g., solvent polarity, assay pH) that may alter activity .
Q. What strategies are effective for designing analogs to study structure-activity relationships (SAR) in medicinal chemistry applications?
- Methodological Answer :
- Substituent Variation : Modify the ethoxy group (e.g., replace with nitro or hydroxy groups) to assess steric/electronic effects on target binding .
- Bioisosteric Replacement : Substitute the phenyl ring with heterocycles (e.g., pyridine) to improve solubility or metabolic stability .
- Pharmacophore Mapping : Use Schrödinger’s Phase or MOE to identify critical interaction sites (e.g., hydrogen bond acceptors at the amide group) .
Experimental Design & Data Analysis
Q. What experimental controls are essential when evaluating the photostability of this compound in material science studies?
- Methodological Answer :
- Light Exposure Controls : Use UV lamps with calibrated intensity (e.g., 365 nm, 10 mW/cm²) and dark controls to isolate degradation pathways.
- Chromatographic Monitoring : Track degradation products via HPLC with photodiode array detection (PDA) to identify byproducts (e.g., nitroso derivatives) .
Q. How can researchers mitigate hazards associated with handling this compound, particularly if mutagenicity is suspected?
- Methodological Answer :
- Ames Test Compliance : Screen for mutagenicity using Salmonella typhimurium strains (TA98/TA100) per OECD guidelines .
- Engineering Controls : Use fume hoods for powder handling and avoid skin contact with nitrile gloves.
- Waste Management : Neutralize amide-containing waste with acidic hydrolysis (e.g., 6M HCl, 60°C) before disposal .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
